

# Commercial Suppliers and Technical Guide for High-Purity Quinaldic-d6 Acid

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## Compound of Interest

Compound Name: Quinaldic-d6 Acid

Cat. No.: B12309762

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity **Quinaldic-d6 Acid**, a deuterated analog of Quinaldic Acid. This document is intended for researchers, scientists, and drug development professionals who require this stable isotope-labeled compound for their studies. This guide includes a summary of commercial suppliers, an examination of its role in cellular signaling, and detailed experimental protocols for relevant assays.

## High-Purity Quinaldic-d6 Acid: Commercial Availability

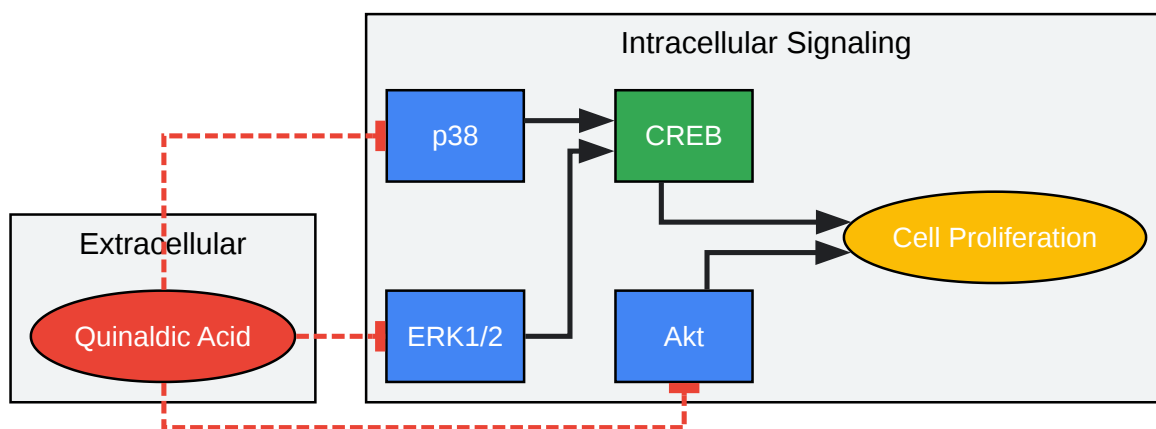
**Quinaldic-d6 Acid** of high isotopic and chemical purity is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for offerings from prominent vendors.

Supplier	Product Code	CAS Number	Isotopic Purity	Chemical Purity	Available Quantities
LGC Standards	CDN-D-6514	1219802-18-2	99 atom % D	min 98%	0.01 g, 0.05 g
CDN Isotopes	D-6514	1219802-18-2	99 atom % D	Not specified	0.01 g, 0.05 g
Analytical Standard Solutions (A2S)	Q503	1219802-18-2	Not specified	Not specified	Not specified
Mithridion	Not specified	Not specified	Not specified	Not specified	1 mg
TRC	TRC-Q700491	1219802-18-2	Not specified	Not specified	1 mg, 5 mg

## Biological Activity: Modulation of Cellular Signaling Pathways

Quinaldic acid, the non-deuterated parent compound of **Quinaldic-d6 Acid**, has been shown to exhibit antiproliferative effects in colon cancer cells.<sup>[1]</sup> Studies have demonstrated that Quinaldic Acid can influence key cellular signaling pathways that are critical in cancer progression. Specifically, it has been observed to alter the phosphorylation status of several important kinases, including Extracellular signal-regulated kinase (ERK) 1/2, p38, cAMP response element-binding protein (CREB), and Akt (protein kinase B).<sup>[1]</sup>

The diagram below illustrates the signaling pathways affected by Quinaldic Acid.



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Caption: Signaling pathways modulated by Quinaldic Acid in colon cancer cells.

## Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the biological effects of **Quinaldic-d6 Acid**.

### Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of **Quinaldic-d6 Acid** on the viability and proliferation of cancer cell lines, such as HT-29.<sup>[2][3][4]</sup>

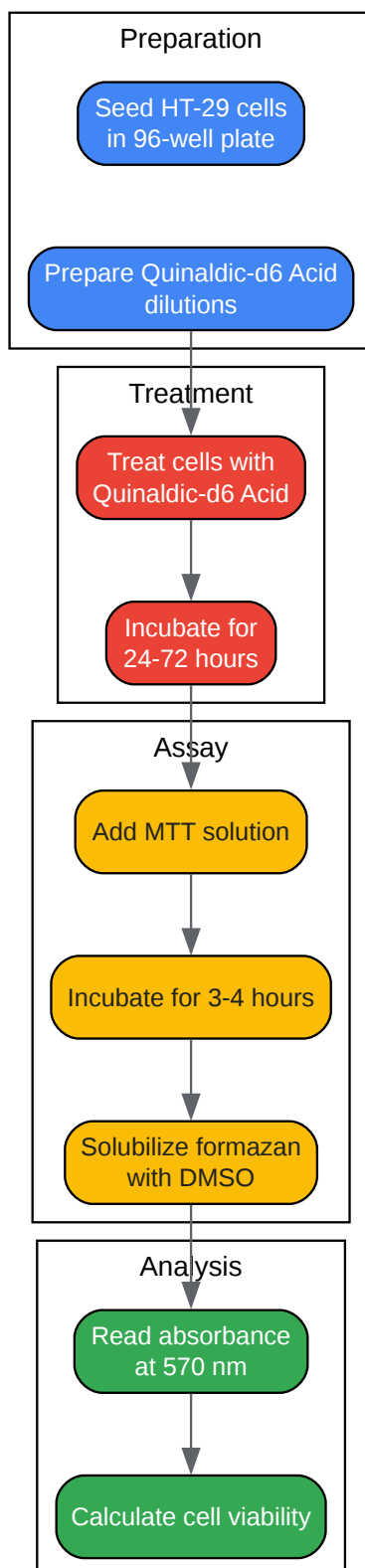
Materials:

- HT-29 human colorectal adenocarcinoma cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
- **Quinaldic-d6 Acid** stock solution (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

- 96-well tissue culture plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed HT-29 cells into 96-well plates at a density of  $5 \times 10^4$  cells/well in 100  $\mu\text{L}$  of complete culture medium. Incubate for 24 hours at  $37^\circ\text{C}$  in a humidified 5%  $\text{CO}_2$  incubator to allow for cell attachment.
- Treatment: Prepare serial dilutions of **Quinaldic-d6 Acid** in culture medium. After 24 hours, replace the medium in the wells with 100  $\mu\text{L}$  of medium containing various concentrations of **Quinaldic-d6 Acid**. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
- Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the treatment period, add 10-20  $\mu\text{L}$  of MTT solution to each well and incubate for 3-4 hours at  $37^\circ\text{C}$ . During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.



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Caption: Workflow for the MTT cell viability assay.

# Analysis of Signaling Pathway Activation by Western Blotting

This protocol describes how to analyze the phosphorylation status of key signaling proteins (ERK1/2, p38, Akt) in cells treated with **Quinaldic-d6 Acid**.

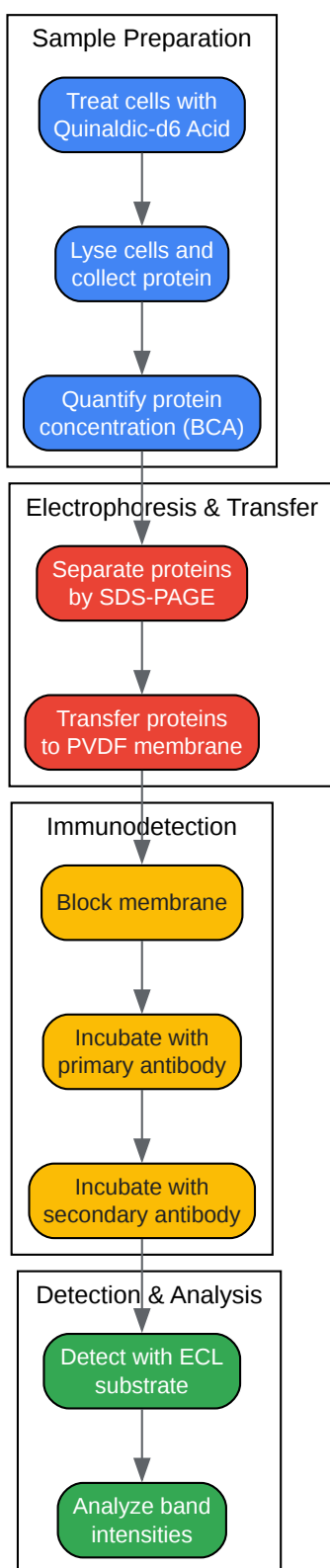
Materials:

- HT-29 cells
- 6-well tissue culture plates
- **Quinaldic-d6 Acid**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt, and a loading control like anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Cell Treatment and Lysis:** Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with **Quinaldic-d6 Acid** for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein (e.g., 20-30  $\mu$ g) onto an SDS-PAGE gel.
  - Separate the proteins by electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
  - Wash the membrane and add ECL substrate.
  - Capture the chemiluminescent signal using an imaging system.
  - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.



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Caption: Workflow for Western Blot analysis of signaling proteins.

## In Vitro Metabolism Assay using LC-MS/MS

**Quinaldic-d6 Acid** is an ideal internal standard for quantifying the metabolism of Quinaldic Acid in in vitro systems like human liver microsomes (HLM).

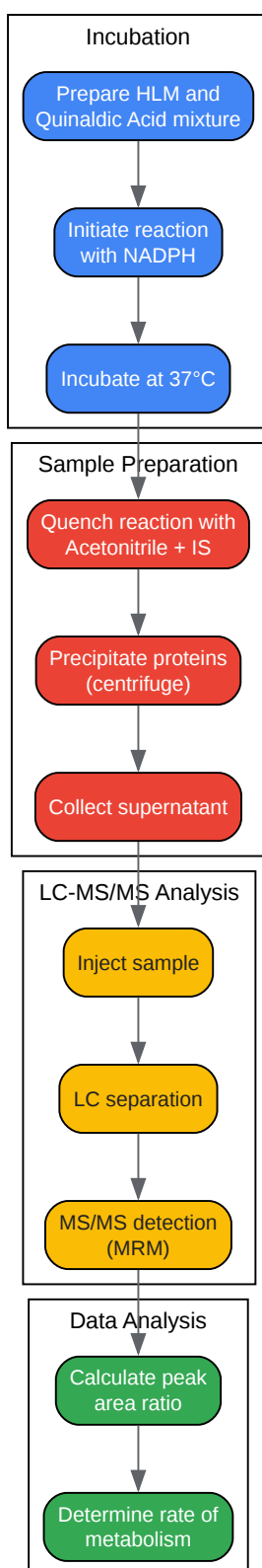
Materials:

- Human Liver Microsomes (HLM)
- NADPH regenerating system
- Quinaldic Acid
- **Quinaldic-d6 Acid** (as internal standard)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for protein precipitation)
- LC-MS/MS system

Procedure:

- Incubation:
  - Prepare a reaction mixture containing HLM, phosphate buffer, and Quinaldic Acid in a microcentrifuge tube.
  - Pre-warm the mixture at 37°C.
  - Initiate the metabolic reaction by adding the NADPH regenerating system.
  - Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
- Quenching and Sample Preparation:
  - Stop the reaction by adding ice-cold acetonitrile containing a known concentration of **Quinaldic-d6 Acid** as the internal standard.

- Vortex and centrifuge to precipitate the proteins.
- Transfer the supernatant to a new tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
  - Inject the sample into the LC-MS/MS system.
  - Separate the analyte (Quinaldic Acid) and the internal standard (**Quinaldic-d6 Acid**) using a suitable C18 column and mobile phase gradient.
  - Detect and quantify the parent compound and any potential metabolites using multiple reaction monitoring (MRM) mode.
- Data Analysis:
  - Calculate the peak area ratio of the analyte to the internal standard.
  - Determine the rate of metabolism of Quinaldic Acid.



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Caption: Workflow for an in vitro metabolism assay using LC-MS/MS.

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